molecular formula C18H19N3O3 B11333389 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide

Cat. No.: B11333389
M. Wt: 325.4 g/mol
InChI Key: OLRJQHRWMOKAFR-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide . This intermediate is then subjected to further reactions to introduce the pyrazole and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction, resulting in high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased sensitivity to other anticancer treatments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide is unique due to its combination of a furan ring, a pyrazole ring, and a benzamide moiety. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C18H19N3O3/c1-2-11-24-16-8-4-3-7-15(16)18(22)20-17-9-10-19-21(17)13-14-6-5-12-23-14/h3-10,12H,2,11,13H2,1H3,(H,20,22)

InChI Key

OLRJQHRWMOKAFR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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